3-(环氧乙烷-2-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

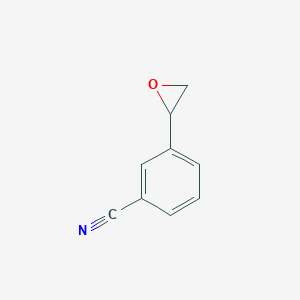

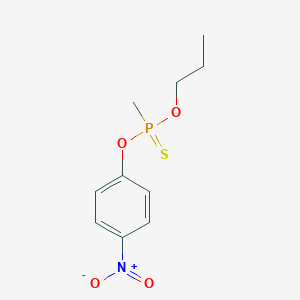

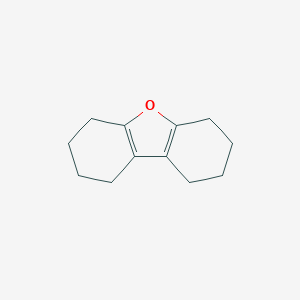

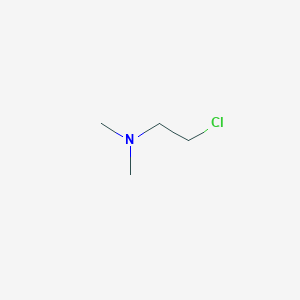

3-(Oxiran-2-YL)benzonitrile is a chemical compound with the molecular formula C9H7NO . It is used as a precursor in many chemical syntheses .

Synthesis Analysis

The synthesis of 3-(Oxiran-2-YL)benzonitrile can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis

The molecular structure of 3-(Oxiran-2-YL)benzonitrile can be represented by the InChI code 1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 . The molecular weight of this compound is 145.16 .Physical And Chemical Properties Analysis

The physical form of 3-(Oxiran-2-YL)benzonitrile is a powder . It has a melting point of 34-35 degrees Celsius .科学研究应用

- Field : Synthetic Organic Chemistry

- Application : Oxiranecarbonitriles underwent an acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins .

- Method : This process involves the reaction of oxiranecarbonitriles with hydrogen halides .

- Results : The vicinal halocyanohydrins were further transformed into α-halo ketones by elimination of HCN .

- Field : Synthetic Organic Chemistry

- Application : The ring expansion of oxiranecarbonitriles is another important application .

- Method : The specific methods of ring expansion are not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

- Field : Synthetic Organic Chemistry

- Application : Meinwald rearrangement is another application of oxiranecarbonitriles .

- Method : The specific methods of Meinwald rearrangement are not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

- Field : Synthetic Organic Chemistry

- Application : Oxiranecarbonitriles are used in cycloaddition reactions .

- Method : The specific methods of cycloaddition are not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

- Field : Bioorganic Chemistry

- Application : The enzyme hydrolysis of oxiranecarbonitriles is an efficient method to convert oxiranecarbonitriles into the corresponding oxiranecarboxamides enantioselectively .

- Method : 3-Aryl2-methyloxiranecarbonitriles generated the corresponding carboxamides under the catalysis by enzyme Rh. sp. AJ270 .

- Results : The results or outcomes of this application are not provided in the source .

Ring Opening

Ring Expansion

Meinwald Rearrangement

Cycloaddition

Enzyme Hydrolysis

- Field : Synthetic Organic Chemistry

- Application : Oxiranecarbonitriles can undergo an acidic ring opening with AcOH followed by acetylation of the formed cyanohydrin hydroxyl group .

- Method : This process involves the reaction of oxiranecarbonitriles with AcOH .

- Results : The reaction produces 1-cyanoalkane-1,2-diyl diacetates .

- Field : Synthetic Organic Chemistry

- Application : Oxiranecarbonitriles can undergo a tandem pyridine-catalyzed ring opening, acetylation of cyanohydrins, and pyridinium elimination .

- Method : This process involves the reaction of oxiranecarbonitriles with Ac2O and pyridine .

- Results : The reaction produces 1-cyanoalk-1-en1-yl acetates .

- Field : Synthetic Organic Chemistry

- Application : Oxiranecarbonitriles can undergo a ring opening followed by the acetylation of 2-chloro-1-cyanoalkoxides .

- Method : This process involves the reaction of oxiranecarbonitriles and AcCl .

- Results : The reaction produces 2-chloro-1-cyanoalkyl acetates .

Acidic Ring Opening

Tandem Pyridine-Catalyzed Ring Opening

Ring Opening Followed by Acetylation

- Field : Polymer Chemistry

- Application : The synthesis of 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide was achieved . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .

- Method : The synthesis was achieved in seven steps with an overall yield of 63% . In the last step, a powerful oxidative agent was successfully used to generate two epoxy functions with only acetone as a byproduct .

- Results : The monomer structure and intermediates were analyzed by NMR experiments, infrared, and mass spectra . The thermal properties of the diepoxide were evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

- Field : Fluorine Chemistry

- Application : The insertion of a perfluorinated chain within an ionic liquid can provide improvements not just in terms of hydrophobicity and lipophobicity, but also viscosity, density as well as thermal stability .

- Method : The specific methods of synthesis are not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

Synthesis of Ionic Liquid Monomer

Synthesis of Perfluorinated Compounds

安全和危害

未来方向

The future directions for the use of 3-(Oxiran-2-YL)benzonitrile could involve its use in the synthesis of other valuable compounds. For example, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from renewable levoglucosenone, demonstrating the potential of this new synthetic pathway .

属性

IUPAC Name |

3-(oxiran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERCXRPGAPJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482758 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-YL)benzonitrile | |

CAS RN |

13906-62-2 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,f]perylene](/img/structure/B85667.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)